molecular formula CaI2 B167406 Calcium iodide CAS No. 10102-68-8

Calcium iodide

Cat. No. B167406
Key on ui cas rn: 10102-68-8
M. Wt: 293.89 g/mol
InChI Key: UNMYWSMUMWPJLR-UHFFFAOYSA-L
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Patent
US05211889

Procedure details

The following experimental procedure is representative of the reactions set forth below in Table I. Highly reactive calcium (3.07 mmol), prepared from lithium biphenylide (6.15 mmol) and excess CaI2 (4.91 mmol) in THF (30 mL), was cooled to -78° C. The color turned green upon cooling. An organocalcium reagent was prepared by adding p-chlorotoluene (324 mg, 2.56 mmol) to this mixture via a disposable syringe at -78° C. The reaction mixture was allowed to warm to -20° C. It was stirred at -20° C. for 30 minutes. The reaction mixture was then cooled to -35° C. A Grignard-type reaction was carried out by adding excess cyclohexanone (510 mg, 5.20 mmol) to the solution of the organocalcium reagent via a disposable syringe at -35° C. The resulting mixture was gradually warmed to room temperature and was stirred at room temperature for 30 minutes. The reaction mixture was again cooled to -35° C. Neutral H2O (distilled water, 20 mL) was added at -35° C. After being warmed to room temperature, the reaction mixture was filtered through a small pad of Celite™ filter agent (available from Aldrich Chemical Co., Milwaukee, Wis.) and was washed with Et2O (50 mL). The aqueous layer was extracted with Et2O (3×30 mL). The combined organic phases were washed with H2O (15 mL), and dried over anhydrous MgSO4. Removal of solvent and flash-column chromatography on silica gel (100 g, 230-400 mesh, available from EM Science; Gibbstown, N.J.) afforded 1-(p-methylphenyl)cyclohexanol (417 mg, 86% yield) as white crystals: mp 53°-55° C.; IR (KBr) 3419, 3030, 2935, 2843, 1514, 1446, 1392, 1134, 1036, 964, 810 cm1 ; 1H NMR (200 MHz, CDCl3) δ 7.35-7.45 (m, 2 H), 7.10-7.20 (m, 2 H), 2.33 (s, 3 H), 1.55-1.85 (m, 11 H); 13C NMR (50 MHz, CDCl3) δ 146.5, 136.2, 128.9, 124.5, 72.9, 38.9, 25.5, 22.2, 20.9. Known compound: IR, see Sadtler 36367; 1H-NMR, see Sadtler 21529; 13C-NMR, see Sadtler 5269.
Name
calcium
Quantity
3.07 mmol
Type
reactant
Reaction Step One
Name
lithium biphenylide
Quantity
6.15 mmol
Type
reactant
Reaction Step One
Name
Quantity
4.91 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
324 mg
Type
reactant
Reaction Step Two
Quantity
510 mg
Type
reactant
Reaction Step Three
[Compound]
Name
organocalcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Ca].[C:2]1([C:8]2C=CC=C[C-]=2)[CH:7]=[CH:6][CH:5]=[CH:4][C-:3]=1.[Li+].[Li+].[I-].[I-].[Ca+2].ClC1C=CC(C)=CC=1.[C:27]1(=[O:33])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1>C1COCC1.O>[CH3:8][C:2]1[CH:7]=[CH:6][C:5]([C:27]2([OH:33])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]2)=[CH:4][CH:3]=1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
calcium
Quantity
3.07 mmol
Type
reactant
Smiles
[Ca]
Name
lithium biphenylide
Quantity
6.15 mmol
Type
reactant
Smiles
C1(=[C-]C=CC=C1)C1=[C-]C=CC=C1.[Li+].[Li+]
Name
Quantity
4.91 mmol
Type
reactant
Smiles
[I-].[I-].[Ca+2]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
324 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C
Step Three
Name
Quantity
510 mg
Type
reactant
Smiles
C1(CCCCC1)=O
Name
organocalcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
It was stirred at -20° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
TEMPERATURE
Type
TEMPERATURE
Details
to warm to -20° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to -35° C
CUSTOM
Type
CUSTOM
Details
A Grignard-type reaction
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was gradually warmed to room temperature
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was again cooled to -35° C
TEMPERATURE
Type
TEMPERATURE
Details
After being warmed to room temperature
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a small pad of Celite™
FILTRATION
Type
FILTRATION
Details
filter agent (available from Aldrich Chemical Co., Milwaukee, Wis.)
WASH
Type
WASH
Details
was washed with Et2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O (3×30 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with H2O (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent and flash-column chromatography on silica gel (100 g, 230-400 mesh, available from EM Science; Gibbstown, N.J.)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1(CCCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 417 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 42.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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